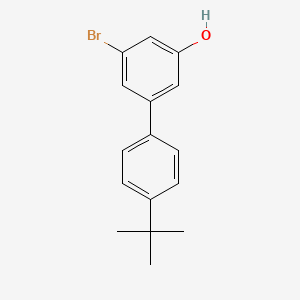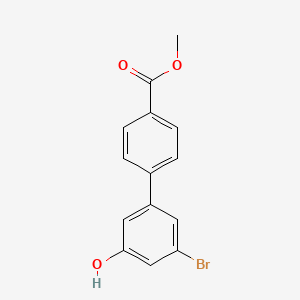
3-Bromo-5-(2,4,6-trifluorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(2,4,6-trifluorophenyl)phenol, 95% (3-Bromo-5-TFPP) is an organic compound belonging to the phenol family. It is a colorless to pale yellow solid with a melting point of approximately 90-93 °C. 3-Bromo-5-TFPP is a very useful reagent in organic synthesis, as it can be used for a variety of purposes, including the preparation of other organic compounds.
Aplicaciones Científicas De Investigación
3-Bromo-5-TFPP has several applications in scientific research. It is a useful reagent in organic synthesis, as it can be used to prepare other organic compounds, such as 1,3-difluoro-2-iodobenzene. Additionally, 3-Bromo-5-TFPP is used as a catalyst in various reactions, such as the synthesis of 1,2-difluoro-3-chlorobenzene.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-TFPP is based on its ability to act as a nucleophile in organic reactions. In the reaction of 2,4,6-trifluorophenol and bromine, for example, the bromine acts as an electrophile, while the 2,4,6-trifluorophenol acts as a nucleophile. The reaction proceeds through a nucleophilic substitution mechanism, in which the bromine atom is replaced by the 2,4,6-trifluorophenol molecule.
Biochemical and Physiological Effects
3-Bromo-5-TFPP is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic, and it has not been found to cause any adverse effects in laboratory animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Bromo-5-TFPP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. Additionally, it is soluble in many organic solvents, making it easy to use in a variety of reactions. However, it is also important to note that 3-Bromo-5-TFPP is a strong acid, and it should be handled with care in order to avoid skin and eye irritation.
Direcciones Futuras
The use of 3-Bromo-5-TFPP in scientific research has a wide range of potential applications. It could be used as a catalyst in the synthesis of other organic compounds, such as 1,2-difluoro-3-chlorobenzene. Additionally, it could be used as a reagent in the synthesis of drugs or other biologically active compounds. Finally, it could be used as a reagent in the synthesis of materials for use in biomedical applications, such as drug delivery systems.
Métodos De Síntesis
3-Bromo-5-TFPP can be synthesized from the reaction of 2,4,6-trifluorophenol and bromine in aqueous solution. This reaction is typically carried out at room temperature, and the resulting product is a pale yellow solid. The reaction is as follows:
2,4,6-Trifluorophenol + Bromine → 3-Bromo-5-(2,4,6-trifluorophenyl)phenol
Propiedades
IUPAC Name |
3-bromo-5-(2,4,6-trifluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrF3O/c13-7-1-6(2-9(17)3-7)12-10(15)4-8(14)5-11(12)16/h1-5,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSAPXWMNSOFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)C2=C(C=C(C=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686426 |
Source


|
| Record name | 5-Bromo-2',4',6'-trifluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2,4,6-trifluorophenyl)phenol | |
CAS RN |
1261925-65-8 |
Source


|
| Record name | 5-Bromo-2',4',6'-trifluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


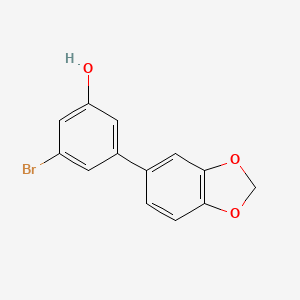



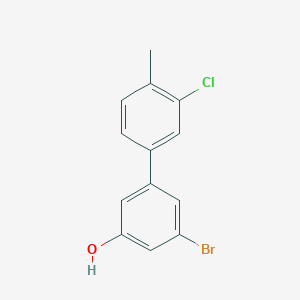

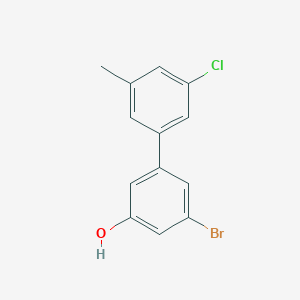
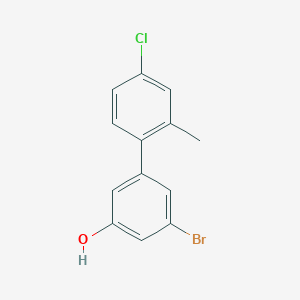
![5-[Benzo(b)thiophen-2-yl]-3-bromophenol, 95%](/img/structure/B6383446.png)
